m-PEG3-S-PEG1-C2-Boc
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Overview
Description
m-PEG3-S-PEG1-C2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a versatile tool in chemical biology and medicinal chemistry, facilitating the targeted degradation of specific proteins by leveraging the ubiquitin-proteasome system .
Preparation Methods
The synthesis of m-PEG3-S-PEG1-C2-Boc involves the condensation of polyethylene glycol units with specific functional groups. There are two common synthetic routes for preparing monodisperse polyethylene glycol compounds:
Condensation Reaction: This method uses an ethylene glycol linked to a protected group at one end and another ethylene glycol linked to an active group at both ends.
Activating and Protecting Groups: This route involves polyethylene glycol with both an activating group and a protecting group, which undergoes a condensation reaction with polyethylene glycol of a specific molecular weight.
Chemical Reactions Analysis
m-PEG3-S-PEG1-C2-Boc undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often uses reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
m-PEG3-S-PEG1-C2-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in the development of PROTACs for targeted protein degradation.
Medicine: It plays a role in drug delivery systems and the development of therapeutic agents.
Industry: It is utilized in the production of polyethylene glycol-based materials and products.
Mechanism of Action
The mechanism of action of m-PEG3-S-PEG1-C2-Boc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
m-PEG3-S-PEG1-C2-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
m-PEG3-S-PEG1-C2: Lacks the Boc protecting group, making it less stable under certain conditions.
m-PEG3-S-PEG1-C2-NH2: Contains an amine group instead of the Boc group, altering its reactivity and applications
These compounds share similar polyethylene glycol backbones but differ in their functional groups, which influence their stability, reactivity, and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6S/c1-16(2,3)22-15(17)5-6-19-11-13-23-14-12-21-10-9-20-8-7-18-4/h5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJIRCPJBEEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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